molecular formula C27H26FN3O3 B11445737 N-(4-fluorobenzyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-(4-fluorobenzyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B11445737
M. Wt: 459.5 g/mol
InChI Key: MVCMDJAWQBYVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a quinazolinone derivative characterized by a 2-methylbenzyl substituent at the N1 position and a 4-fluorobenzyl group linked via a butanamide chain. Its core structure includes a bicyclic quinazolin-2,4-dione system, which is associated with diverse biological activities, such as enzyme inhibition and receptor modulation.

Properties

Molecular Formula

C27H26FN3O3

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C27H26FN3O3/c1-19-7-2-3-8-21(19)18-31-24-10-5-4-9-23(24)26(33)30(27(31)34)16-6-11-25(32)29-17-20-12-14-22(28)15-13-20/h2-5,7-10,12-15H,6,11,16-18H2,1H3,(H,29,32)

InChI Key

MVCMDJAWQBYVKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the tetrahydroquinazolinyl core, followed by the introduction of the fluorophenyl and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations in Quinazolinone Derivatives

Compound 1 : N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
  • Molecular Formula : C₂₆H₂₃FN₄O₅
  • Key Substituents : 3-Nitrobenzyl (N1), 4-Fluorobenzyl (C4)
  • Molecular Weight : 490.49 g/mol
  • The nitro substituent may reduce lipophilicity (logP) relative to the methyl group, impacting membrane permeability .
Compound 2 : 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
  • Molecular Formula : C₂₁H₂₁BrN₄O₄
  • Key Substituents: 6-Bromo (quinazolinone core), 2-Methoxybenzyl (C4)
  • Molecular Weight : 489.32 g/mol
  • The methoxy group on the benzyl moiety offers electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .

Pharmacologically Active Analogs

Elinogrel (N-(5-chlorothiophen-2-yl)sulfonyl-N’-(4-(6-fluoro-7-methylamino-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)urea)
  • Key Features: Contains a sulfonylurea linker and chlorothiophene group, diverging from the benzyl/butanamide architecture of the target compound. Clinically developed as a reversible P2Y₁₂ antagonist for antiplatelet therapy. The 7-methylamino and 6-fluoro substituents on the quinazolinone core suggest distinct receptor-binding profiles compared to the target compound’s 2-methylbenzyl group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 (3-Nitro) Compound 2 (6-Bromo)
Molecular Weight (g/mol) ~460 (estimated) 490.49 489.32
logP (Predicted) ~2.5 ~1.8 ~2.7
Hydrogen Bond Acceptors 5 6 5
Key Substituent Effects Methyl (lipophilic) Nitro (polar) Bromo (halogen bonding)
  • Metabolic Stability :
    • The 3-nitro group in Compound 1 may increase susceptibility to reductase enzymes, whereas the target compound’s methyl group likely enhances metabolic stability.
    • Bromine in Compound 2 could slow oxidative metabolism due to steric hindrance .

Biological Activity

N-(4-fluorobenzyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex quinazoline derivative with promising biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

  • A fluorobenzyl group that enhances lipophilicity.
  • A butanamide moiety that may influence its interaction with biological targets.
  • A quinazoline core known for various pharmacological activities.

The molecular formula is C27H26FN3O3C_{27}H_{26}FN_3O_3 .

Biological Activity Overview

Quinazoline derivatives are widely studied for their diverse biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anticonvulsant activities

The specific biological activities of this compound are under investigation, but preliminary studies suggest significant potential.

Anticancer Activity

This compound has shown promise in anticancer assays. Quinazoline derivatives have been linked to the inhibition of various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism of Action
N-(4-fluorobenzyl)...MCF-7 (Breast Cancer)5.0Induction of apoptosis
N-(phenylmethyl)...HeLa (Cervical Cancer)3.5Cell cycle arrest
N-(5-chloro-2-methoxyphenyl)...A549 (Lung Cancer)8.0Inhibition of kinase activity

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms .

Antimicrobial Properties

Research into the antimicrobial activity of quinazoline derivatives indicates that compounds similar to this compound exhibit significant effects against both Gram-positive and Gram-negative bacteria. The following table summarizes findings from related studies:

Compound Target Organism Activity
N-(3-nitrobenzyl)-2,4-dioxoquinazolineStaphylococcus aureusModerate
N-(phenylmethyl)-2,4-dioxoquinazolineEscherichia coliHigh

These findings suggest that modifications in the side chains can enhance antimicrobial efficacy .

Anticonvulsant Activity

Preliminary studies have indicated that quinazoline derivatives may possess anticonvulsant properties. For example:

  • The compound's structure suggests potential interactions with neurotransmitter systems.
  • In animal models, similar compounds have demonstrated effective seizure control, suggesting a promising avenue for further exploration.

Case Studies and Research Findings

Several case studies highlight the biological activity of compounds within the same class as this compound:

  • Anticancer Activity in MCF-7 Cells : A study found that a related quinazoline derivative reduced viability by 50% at concentrations as low as 5 µM.
  • Antimicrobial Efficacy Against MRSA : Another study demonstrated that a structurally similar compound inhibited MRSA growth effectively at low concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.